N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide
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Overview
Description
N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.
Nitration and Reduction: The aromatic ring is nitrated, followed by reduction to form an amine group.
Substitution Reactions: The amine group undergoes substitution reactions to introduce various functional groups, including the methoxy and chloro groups.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide can be compared with other similar compounds, such as:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares similar structural features but has different functional groups, leading to distinct chemical and biological properties.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Another related compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H39ClN8O3S |
---|---|
Molecular Weight |
615.2 g/mol |
IUPAC Name |
N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C29H39ClN8O3S/c1-35-15-17-38(18-16-35)21-11-13-37(14-12-21)22-9-10-25(27(19-22)41-3)33-29-31-20-23(30)28(34-29)32-24-7-5-6-8-26(24)36(2)42(4,39)40/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34) |
InChI Key |
OZRNZXPMNJNRPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5N(C)S(=O)(=O)C)Cl)OC |
Origin of Product |
United States |
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